

# Reproducibility of antitumor effects of (Z)-SU14813 across different labs

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## Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378

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## Reproducibility of Antitumor Effects of (Z)-SU14813: A Comparative Guide

**(Z)-SU14813**, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant antiangiogenic and antitumor activities in preclinical studies. This guide provides a comparative overview of its efficacy, drawing from available experimental data. The primary body of research on **(Z)-SU14813** originates from the foundational studies conducted by Pfizer Global Research and Development. While this provides a robust initial dataset, it is important to note that extensive independent replication of these findings across different laboratories is not widely documented in the public domain. This guide, therefore, serves as a baseline reference for the established antitumor effects of **(Z)-SU14813**.

## Data Presentation

The antitumor effects of **(Z)-SU14813** have been quantified through both in vitro and in vivo studies. The following tables summarize the key findings from the primary research.

Table 1: In Vitro Kinase Inhibition Profile of **(Z)-SU14813**

Target Kinase	IC <sub>50</sub> (μM)
VEGFR-1	0.002
VEGFR-2	0.050
PDGFR-β	0.004
KIT	0.015
FLT3	0.02 - 0.05
CSF-1R/FMS	Data not specified
FGFR-1	>1
EGFR	>200
Src	>200
cMet	>200

Data sourced from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[\[1\]](#)  
[\[2\]](#)

Table 2: In Vivo Antitumor Efficacy of **(Z)-SU14813** in Xenograft Models

Tumor Model	Cell Line	Treatment Regimen	Outcome
Renal Cell Carcinoma	786-O	Not specified	Tumor Regression
Acute Myelogenous Leukemia	MV4;11	Not specified	Tumor Regression
Colon Carcinoma	Colo205	Not specified	Growth Arrest
Glioma	C6	Not specified	Growth Delay
Lung Carcinoma	MV522	Not specified	Growth Delay
Lewis Lung Carcinoma	LLC	10-120 mg/kg BID	Dose-dependent tumor growth inhibition (25-63%)

Data compiled from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[2]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

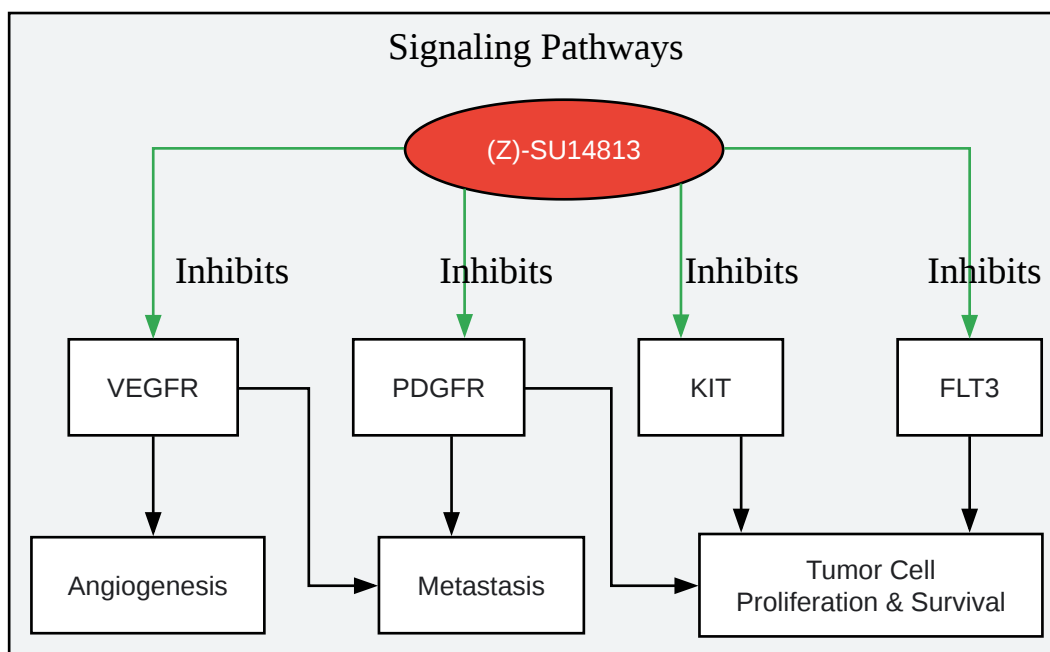
**Biochemical Kinase Assays:** The inhibitory activity of **(Z)-SU14813** against a panel of 38 kinases was determined using biochemical assays. The IC<sub>50</sub> values, representing the concentration of the compound required for 50% inhibition of kinase activity, were measured. These assays established the potency and selectivity of **(Z)-SU14813** for its primary targets (VEGFRs, PDGFRs, KIT, and FLT3)[2].

**In Vitro Cellular Assays:** Cellular assays were conducted to assess the effect of **(Z)-SU14813** on ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing the target RTKs. For example, the compound's effect on PDGF-dependent proliferation was tested in NIH-3T3 cells overexpressing PDGFR-β, and its impact on FLT3 ligand-dependent proliferation was evaluated in OC1-AML5 human AML cells[2].

**In Vivo Antitumor Efficacy Studies in Xenograft Models:** Human and rat tumor cell lines were implanted subcutaneously in athymic or nonobese diabetic/severe combined immunodeficient mice. Once tumors were established, mice were treated with **(Z)-SU14813**. The efficacy of the compound was evaluated by measuring tumor volume over time. For some models, 50% Basement Matrigel Matrix was used to aid initial tumor formation[2]. Pharmacokinetic studies in mice indicated a plasma half-life of 1.8 hours, suggesting a twice-daily (BID) dosing regimen for efficacy studies[2].

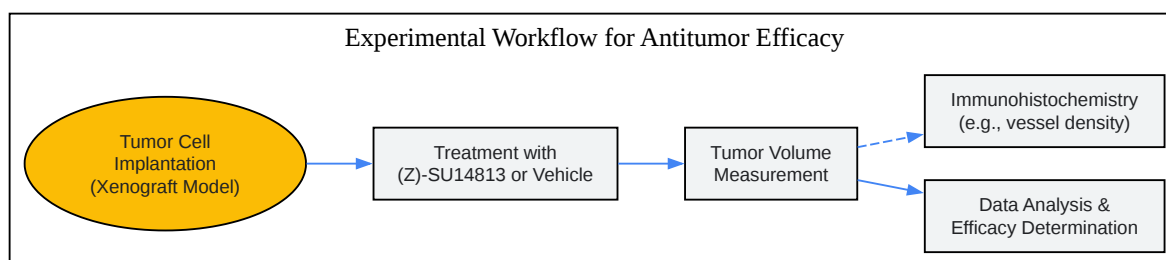
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **(Z)-SU14813** and a general workflow for evaluating its antitumor efficacy.



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Caption: Mechanism of action of **(Z)-SU14813**.



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Caption: General workflow for in vivo antitumor studies.

In conclusion, the preclinical data for **(Z)-SU14813** demonstrates potent and broad-spectrum antitumor activity. The consistency of these findings would be further strengthened by independent validation across multiple research laboratories to unequivocally establish the reproducibility of its antitumor effects.

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## References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
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